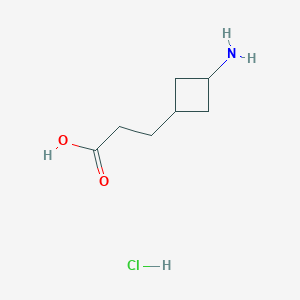

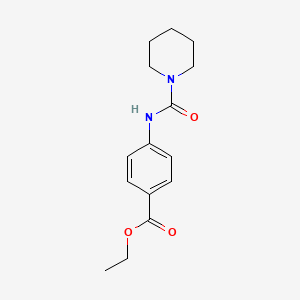

3-(3-Aminocyclobutyl)propanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “3-(3-Aminocyclobutyl)propanoic acid hydrochloride” and related compounds often involves strategies that incorporate cyclobutyl rings into amino acid frameworks. Methods include the Mannich reaction, employing ketones, aldehydes, and ammonium acetate in polar aprotic solvents to construct heterocyclic compounds like the subject compound. This approach allows for the introduction of various functional groups, including sulfur and nitrogen heterocycles, via further functionalization steps (Mazimba & Mosarwa, 2015).

Molecular Structure Analysis

The molecular structure of “3-(3-Aminocyclobutyl)propanoic acid hydrochloride” features a cyclobutyl ring that imparts unique stereochemical and electronic properties. This structure can adopt chair-chair and/or boat-chair conformations with equatorial positioning of substituents, influencing its chemical behavior and interaction with biological targets. Such structural configurations are pivotal in understanding the compound's reactivity and biological activity (Mazimba & Mosarwa, 2015).

Chemical Reactions and Properties

The chemical properties of “3-(3-Aminocyclobutyl)propanoic acid hydrochloride” are largely defined by its functional groups. The amine group, for instance, can participate in a variety of chemical reactions, including nucleophilic substitution, condensation, and complexation with metals. The presence of the propanoic acid moiety allows for reactions typical of carboxylic acids, such as esterification and amidation, further diversifying its chemical utility and applicability in synthetic chemistry (Failla, Finocchiaro, & Consiglio, 2000).

Applications De Recherche Scientifique

1. Synthesis of Germalactones and Antitumor Activity

Research by Guan, Zhu, Sun, and Zou (2001) focused on the transformation of 3-(Hydrogermyl)propanoic acid derivatives, which are structurally similar to 3-(3-Aminocyclobutyl)propanoic acid hydrochloride. They developed efficient synthesis methods for germa-y-lactone derivatives with antitumor activities. This highlights the potential use of related compounds in the development of new antitumor agents (Guan, Zhu, Sun, & Zou, 2001).

2. Renewable Building Block in Material Science

Trejo-Machin et al. (2017) explored 3-(4-Hydroxyphenyl)propanoic acid, similar in structure to 3-(3-Aminocyclobutyl)propanoic acid hydrochloride, as a renewable building block for the synthesis of materials with a wide range of applications. This research emphasizes the potential of similar compounds in sustainable material synthesis (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

3. Crystal and Molecular Structures Analysis

The crystal and molecular structures of compounds structurally related to 3-(3-Aminocyclobutyl)propanoic acid hydrochloride, such as 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, have been determined by X-ray analysis. This type of analysis is crucial in understanding the physical and chemical properties of such compounds, which can be applied in various pharmaceutical and chemical industries (Koyano, Takeshita, Takénaka, & Sasada, 1986).

4. Asymmetric Biotransformation in Pharmaceutical Intermediates

Li et al. (2013) demonstrated the asymmetric biotransformation of S-3-amino-3-phenylpropionic acid, which shares similarities with 3-(3-Aminocyclobutyl)propanoic acid hydrochloride. They used a specific strain of Methylobacterium for the production of pharmaceutical intermediates, showcasing the potential of such compounds in the synthesis of valuable pharmaceuticals (Li, Wang, Huang, Zou, & Zheng, 2013).

Propriétés

IUPAC Name |

3-(3-aminocyclobutyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6-3-5(4-6)1-2-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUWGXXYTRNAAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminocyclobutyl)propanoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2484733.png)

![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2484745.png)

![4-[4-(benzyloxy)phenyl]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2484750.png)